N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide
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Overview
Description
N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound that features both isoxazole and pyridine moieties. Isoxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom, while pyridine is a six-membered ring with one nitrogen atom. The combination of these two heterocycles in a single molecule can impart unique chemical and biological properties, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
The primary target of N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is the GABA A α5 receptor . This receptor is a subtype of the GABA A receptors, which are members of the ligand-gated ion channel superfamily . The GABA A α5 receptor plays a crucial role in cognitive functions and is associated with cognitive disorders such as Alzheimer’s disease .
Mode of Action
This compound exhibits affinity and selectivity for the GABA A α5 receptor binding site . By binding to this site, the compound can modulate the function of the receptor, potentially enhancing its activity . This interaction can lead to changes in neuronal signaling, which can have various effects on cognitive function .
Biochemical Pathways
Given its target, it is likely that it impacts theGABAergic system , which is the major inhibitory neurotransmitter system in the brain . Modulation of this system can have widespread effects on neuronal signaling and brain function .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the widespread role of the GABAergic system in the brain . By modulating the activity of the GABA A α5 receptor, the compound could potentially enhance inhibitory signaling, which could have various effects on neuronal function and cognition .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that could affect the expression or function of the GABA A α5 receptor . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the formation of the isoxazole and pyridine rings followed by their coupling through an oxalamide linkage. One common method involves the reaction of isoxazole derivatives with pyridine-2-ylmethylamine in the presence of oxalyl chloride. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-yl)benzamide Derivatives: These compounds also contain a pyridine ring and have been studied for their anticancer activity.
Isoxazole-Pyridine Derivatives: Compounds with similar structures that have shown activity on the GABA A α5 receptor binding site and are useful for the treatment of cognitive disorders.
Uniqueness
N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is unique due to its specific combination of isoxazole and pyridine rings linked by an oxalamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c16-10(11(17)14-9-4-6-18-15-9)13-7-8-3-1-2-5-12-8/h1-6H,7H2,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACJIKAUTHFAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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